molecular formula C18H14O8 B8747184 Dibenzoyl-L-tartaric acid

Dibenzoyl-L-tartaric acid

Katalognummer: B8747184
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: OCQAXYHNMWVLRH-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzoyl-L-tartaric acid: is a chiral compound with the chemical formula C18H14O8 . It is widely used as a chiral resolving agent in organic synthesis, particularly for the resolution of racemic mixtures. This compound is characterized by its two benzoyl groups attached to the L-tartaric acid molecule, forming a white crystalline solid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzoyl-L-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction involves the use of copper sulfate as a catalyst and toluene as a solvent. The process includes the preparation of L-dibenzoyl tartaric anhydride, followed by hydrolysis to obtain the final product . The reaction mechanism is as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high purity and yield, with a recovery ratio of over 95% . The use of recyclable solvents and catalysts makes the process cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Benzoylation of L-Tartaric Acid

  • Reactants : L-Tartaric acid, benzoyl chloride, and benzotrichloride (or thionyl chloride).

  • Catalysts : Ferric chloride (FeCl₃) or copper sulfate (CuSO₄) .

  • Conditions :

    • Temperature: 120–130°C (optimal range).

    • Solvent: Tetrachloroethylene or toluene.

    • Reaction time: 4–24 hours.

Example Reaction (Patent JP2003335766A)
Input : 60.0 g L-tartaric acid, 62.6 g benzoyl chloride, 86.5 g benzotrichloride, FeCl₃ catalyst.
Output : 123.2 g dibenzoyl-L-tartaric anhydride (yield: 90.5%) .

Hydrolysis to DBTA

  • Reactants : Dibenzoyl-L-tartaric anhydride, water.

  • Conditions :

    • Temperature: 80–100°C.

    • Time: 2–25 minutes (continuous method) or 2–3 hours (batch process) .

    • Solvent: Toluene or water.

Hydrolysis Example (ChemicalBook)
Input : 1211.7 kg anhydride, water, toluene.
Output : 1059.8 kg DBTA (yield: 97.2%, purity: 99.09%) .

Reactions with Amines

DBTA undergoes aminolysis and hydrolysis to form tartrimides and amides, critical in synthesizing chiral intermediates.

Reaction with Benzylamine

  • Reactants : DBTA or its anhydride, benzylamine (1:1 molar ratio).

  • Conditions :

    • Solvent: Xylene or toluene.

    • Temperature: 140°C (reflux).

    • Time: 8–12 hours.

Products and Yields
Monobenzoyl-N-benzyltartrimide : 41% yield (from anhydride).
Dibenzoyl-N-benzyltartrimide : Traces observed.
Byproduct : Benzoic acid (via hydrolysis of benzoyl groups) .

Mechanistic Insight :

  • Formation of aminium salts (intermediate).

  • Conversion to monoamide and imide derivatives.

  • Hydrolysis dominates over aminolysis, leading to partial de-benzoylation .

Chiral Resolution via Diastereomeric Salt Formation

DBTA is widely used to resolve racemic mixtures by forming crystallizable diastereomeric salts.

Example: Resolution of α-Hydroxyphosphonates

  • Reactants : Racemic α-hydroxyphosphonate (rac-1 ), dibenzoyl-L-tartaric anhydride (d-Bz-L-TA ).

  • Catalyst : Bismuth triflate (Bi(OTf)₃, 15 mol%).

  • Conditions :

    • Solvent: CH₂Cl₂.

    • Temperature: Room temperature.

    • Time: 6 hours.

Kinetic Resolution Results (ACS Omega)
Yield : 51% (mixture of 2 and 3 ).
Diastereomeric ratio (2:3) : 86:14.
Unreacted (S)-enantiomer : 83% ee .

Key Observations :

  • Bi(OTf)₃ enhances reaction rate and selectivity.

  • Polar aprotic solvents (e.g., CH₂Cl₂) favor high diastereoselectivity.

Asymmetric Photoreactions

DBTA derivatives enable deracemization via photochemical pathways.

Photochemical Deracemization

  • Process :

    • Formation of a crystalline DBTA salt with a racemic compound (e.g., albuterol).

    • UV irradiation induces enantiomer interconversion.

    • Selective crystallization drives equilibrium toward the desired enantiomer .

Applications :

  • Production of enantiopure pharmaceuticals.

  • Sustainable alternative to traditional resolution methods.

Stability and Decomposition

DBTA exhibits thermal stability up to 150°C but degrades at higher temperatures.

Thermal Decomposition

  • Conditions : >150°C.

  • Products : Benzoic acid, CO₂, and char.

  • Mechanism : Cleavage of ester and carboxylic acid groups .

Comparative Reaction Data

Reaction TypeConditionsYield/SelectivityKey Reference
Benzoylation120–130°C, FeCl₃, 4 h90.5% (anhydride)
Hydrolysis80–100°C, 25 min (continuous)97.2% (DBTA)
AminolysisXylene, 140°C, 12 h41% (tartrimide)
Chiral ResolutionBi(OTf)₃, CH₂Cl₂, 6 h86:14 dr, 83% ee

Mechanistic Insights

  • Benzoylation : Proceeds via nucleophilic acyl substitution, with FeCl₃ activating benzoyl chloride.

  • Hydrolysis : Acid-catalyzed cleavage of the anhydride to dicarboxylic acid.

  • Aminolysis : Competitive pathways involving nucleophilic attack by amines vs. hydrolysis.

Wissenschaftliche Forschungsanwendungen

Overview : As a chiral auxiliary, dibenzoyl-L-tartaric acid facilitates asymmetric synthesis, allowing chemists to create specific stereoisomers efficiently. This application is vital for synthesizing complex organic molecules used in drug development.

Data Insights : Research has shown that this compound can significantly enhance the yields of desired stereoisomers in various synthetic pathways. For example, its use in the synthesis of specific pharmaceuticals has been documented to improve both yield and stereoselectivity .

Food and Beverage Industry

Overview : In the food industry, this compound serves as a stabilizing agent and flavor enhancer. Its ability to improve the shelf life and sensory qualities of food products makes it a valuable additive.

Application Example : Studies have highlighted its use in stabilizing emulsions and enhancing flavor profiles in various beverages, which can lead to improved consumer acceptance and product longevity .

Analytical Chemistry

Overview : this compound is utilized in analytical methods such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control processes.

Research Findings : The compound has been shown to improve the resolution of analytes in chromatographic techniques, enhancing the accuracy and reliability of analytical results .

Research in Organic Chemistry

Overview : The compound plays a significant role as a reagent in organic synthesis reactions. It provides chemists with reliable methods to explore new compounds and reactions.

Case Study Insights : Various studies have demonstrated its utility in developing new synthetic pathways and improving reaction yields across different organic reactions .

Wirkmechanismus

Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dibenzoyl-L-tartaric acid is unique in its ability to form stable diastereomeric salts with a wide range of racemic compounds. This property makes it highly effective in chiral resolution processes, providing high purity and yield of enantiomerically pure substances .

Q & A

Basic Questions

Q. What are the primary applications of dibenzoyl-L-tartaric acid in chiral resolution, and what experimental protocols are recommended?

this compound is widely used to resolve racemic mixtures of amines and pharmaceuticals via diastereomeric salt formation. A standard protocol involves:

  • Dissolving the racemic compound in a polar solvent (e.g., ethanol or isopropanol).
  • Adding stoichiometric equivalents of this compound to form diastereomeric salts.
  • Fractional crystallization at controlled temperatures (e.g., 80°C for dissolution, followed by slow cooling to 10°C for selective precipitation) .
  • Filtering and washing the precipitated salt with cold solvent to isolate the enantiomerically pure compound (>98% enantiomeric excess, as confirmed by ¹H NMR with chiral solvating agents) .

Q. How do the monohydrate and anhydrous forms of this compound differ in experimental applications?

The monohydrate form (CAS 62708-56-9) is hygroscopic and typically used in aqueous or polar solvent systems due to its higher solubility, while the anhydrous form (CAS 64339-95-3) is preferred in non-polar solvents or high-temperature reactions (e.g., melt crystallization). Key considerations:

  • Solubility : Monohydrate dissolves readily in ethanol (up to 50 g/L at 25°C), whereas the anhydrous form requires heating.
  • Thermal Stability : Anhydrous form melts at 174°C, making it suitable for reactions requiring elevated temperatures .

Q. What analytical methods are recommended to validate the purity of this compound and its derivatives?

  • ¹H NMR Spectroscopy : Detects enantiomeric purity using chiral shift reagents (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol), resolving split signals for racemic mixtures into singlets for pure enantiomers .
  • HPLC with Chiral Columns : Utilizes cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers with resolution factors >1.5 .
  • Melting Point Analysis : Monohydrate melts at 88–90°C; deviations indicate impurities .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray diffraction in enantiomeric purity assessment be resolved?

Discrepancies may arise due to residual solvent in NMR samples or crystal packing effects in X-ray data. Mitigation strategies:

  • Cross-Validation : Compare ¹H NMR results with circular dichroism (CD) spectroscopy or polarimetry.
  • Single-Crystal X-Ray Diffraction : Assigns absolute configuration (e.g., S-configuration confirmed for (+)-enantiomers via X-ray of dibenzoyl-D-tartrate salts) .
  • Example: In a study on antihypertensives, NMR showed 98% purity, while X-ray resolved crystal structure ambiguities .

Q. What conditions optimize enantiomeric excess in large-scale resolutions using this compound?

Key parameters include:

  • Solvent Selection : Isopropanol yields higher enantioselectivity than ethanol for bulky amines.
  • Stoichiometry : 0.25 equivalents of this compound selectively precipitate the (R,R)-enantiomer, leaving the (S,S)-enantiomer in solution .
  • Temperature Gradient : Gradual cooling (80°C → 10°C) improves crystal purity .

Q. How is this compound integrated into multi-step syntheses of complex molecules (e.g., melatonin analogues)?

It serves as both a resolving agent and acid catalyst. For example, in synthesizing ramelteon:

  • Step 1 : Hydrogenation of a ketone intermediate.
  • Step 2 : Salt formation with this compound to isolate the (8S)-enantiomer.
  • Step 3 : Acid-catalyzed cyclization to form the indeno-furan core .

Eigenschaften

Molekularformel

C18H14O8

Molekulargewicht

358.3 g/mol

IUPAC-Name

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1

InChI-Schlüssel

OCQAXYHNMWVLRH-ROUUACIJSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
Quantity
290 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.